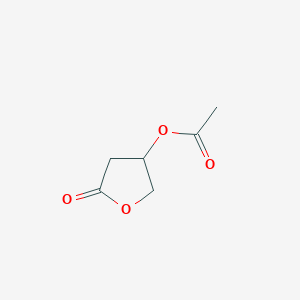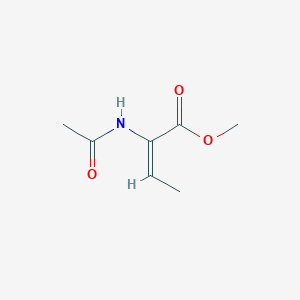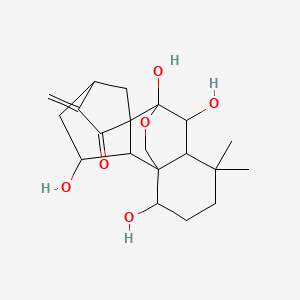
(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is an organic compound characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to an acrylaldehyde backbone. This compound is notable for its unique structural configuration, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd umfasst typischerweise die Aldol-Kondensation von Benzaldehyd mit Chloaceton unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Enolat-Zwischenprodukts, das anschließend eine nucleophile Addition an die Carbonylgruppe von Benzaldehyd durchführt, gefolgt von einer Dehydratisierung, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion von (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd mit kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren stellt konsistente Reaktionsbedingungen, effizienten Wärmetransfer und verbesserte Sicherheit sicher. Die Verwendung von Katalysatoren wie Natriumhydroxid oder Kalium-tert-butoxid kann die Reaktionsgeschwindigkeit und Ausbeute verbessern.
Arten von Reaktionen:
Oxidation: (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd kann Oxidationsreaktionen unterliegen, um entsprechende Carbonsäuren oder Ketone zu bilden. Übliche Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Reduktion dieser Verbindung kann zur Bildung von Alkoholen oder Alkanen führen, abhängig vom verwendeten Reduktionsmittel. Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Die Chlorgruppe in (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Ammoniak oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Alkane.
Substitution: Amine oder Thioether.
Wissenschaftliche Forschungsanwendungen
Chemie: (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien. Seine einzigartige Reaktivität macht es zu einem wertvollen Baustein in der organischen Synthese.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit Biomolekülen untersucht. Sie kann verwendet werden, um Proteine oder Nukleinsäuren zu modifizieren, was die Untersuchung biochemischer Pfade und molekularer Mechanismen unterstützt.
Medizin: Die Derivate der Verbindung haben in der medizinischen Chemie vielversprechende Eigenschaften gezeigt, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie: Im Industriesektor wird (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd bei der Herstellung von Polymeren, Harzen und anderen Materialien verwendet. Seine Reaktivität und Stabilität machen es für verschiedene Anwendungen geeignet, einschließlich Beschichtungen und Klebstoffe.
5. Wirkmechanismus
Der Wirkmechanismus von (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Nukleinsäuren bilden, was zu Veränderungen in ihrer Struktur und Funktion führt. Diese Wechselwirkung kann biochemische Pfade modulieren, was zu verschiedenen biologischen Wirkungen führt.
Ähnliche Verbindungen:
(E)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd: Das E-Isomer der Verbindung, das sich in der räumlichen Anordnung der Substituenten unterscheidet.
3-Chlor-2-methyl-3-phenyl-propionaldehyd: Fehlt die Doppelbindung, die in der Acrylaldehydstruktur vorhanden ist.
3-Chlor-2-methyl-3-phenyl-acrylsäure: Enthält eine Carbonsäuregruppe anstelle einer Aldehydgruppe.
Einzigartigkeit: (Z)-3-Chlor-2-methyl-3-phenyl-acrylaldehyd ist aufgrund seiner Z-Konfiguration einzigartig, die spezifische stereochemische Eigenschaften verleiht. Diese Konfiguration kann die Reaktivität der Verbindung und die Wechselwirkung mit anderen Molekülen beeinflussen, was sie von ihren Isomeren und Analoga unterscheidet.
Wirkmechanismus
The mechanism of action of (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.
3-Chloro-2-methyl-3-phenyl-propionaldehyde: Lacks the double bond present in the acrylaldehyde structure.
3-Chloro-2-methyl-3-phenyl-acrylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
(Z)-3-chloro-2-methyl-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3/b10-8- |
InChI-Schlüssel |
KEAJNYRGWHUHDL-NTMALXAHSA-N |
Isomerische SMILES |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=O |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)


![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)
